REACTION_CXSMILES
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[OH-:1].[Na+].[CH2:3]1[CH:10]2[NH:11][CH:5]([CH2:6][C:7]([CH2:9]2)=O)[CH2:4]1.Cl.[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.[NH2:22]O>CCCCCC.O.O1CCCC1>[CH2:13]([N:11]1[CH:5]2[CH2:4][CH2:3][CH:10]1[CH2:9][C:7](=[N:22][OH:1])[CH2:6]2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3,5.6|
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Name
|
|
Quantity
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74 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C1CC2CC(=O)CC1N2.Cl
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Name
|
|
Quantity
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94 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
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Name
|
|
Quantity
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72 g
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Type
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reactant
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Smiles
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Cl.NO
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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300 mL
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Type
|
solvent
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Smiles
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CCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux
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Type
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STIRRING
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Details
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stirred for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
|
The contents were heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
|
Details
|
maintained for 15 hours
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Duration
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15 h
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
The contents were maintained for 3 hours at room temperature
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried with sodium sulphate
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Type
|
CUSTOM
|
Details
|
to obtain a crude solid
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Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The separated solid was filtered
|
Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |